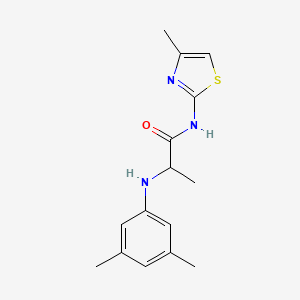

2-(3,5-Dimethyl-phenylamino)-N-(4-methyl-thiazol-2-yl)-propionamide

Description

Properties

Molecular Formula |

C15H19N3OS |

|---|---|

Molecular Weight |

289.4 g/mol |

IUPAC Name |

2-(3,5-dimethylanilino)-N-(4-methyl-1,3-thiazol-2-yl)propanamide |

InChI |

InChI=1S/C15H19N3OS/c1-9-5-10(2)7-13(6-9)17-12(4)14(19)18-15-16-11(3)8-20-15/h5-8,12,17H,1-4H3,(H,16,18,19) |

InChI Key |

DLRVAMGRTHNGTR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(C)C(=O)NC2=NC(=CS2)C)C |

Origin of Product |

United States |

Preparation Methods

Synthesis of 4-Methyl-5-(2-hydroxyethyl)-thiazole as a Key Intermediate

A patented method describes the preparation of 4-methyl-5-(2-hydroxyethyl)-thiazole, which is closely related to the thiazole moiety in the target compound. The process involves:

- Reacting 3-acetylpropyl alcohol with thiourea in acidic solvent conditions at 78–100°C for 3–8 hours.

- Adjusting pH to alkaline (8.5–10.5) and extracting with ether.

- Diazotization by adding sodium nitrite solution at low temperatures (-10 to -20°C), followed by reduction with sodium hypophosphite at -5 to -7°C.

- Final extraction with dichloromethane and vacuum distillation to isolate the product with yields up to 73%.

This method is notable for its mild conditions, cost-effectiveness, and relatively high yield, making it suitable for preparing the thiazole core for further functionalization.

| Step | Reagents/Conditions | Temperature | Time | Yield (%) |

|---|---|---|---|---|

| 1 | 3-acetylpropyl alcohol + thiourea (1:1–2 molar ratio) | 78–100°C | 3–8 h | - |

| 2 | pH adjustment to 8.5–10.5, ether extraction | Room temp | - | - |

| 3 | Diazotization with NaNO2 | -10 to -20°C | 30 min | - |

| 4 | Reduction with NaH2PO2 | -5 to -7°C | 3–5 h | - |

| 5 | Extraction and vacuum distillation | 120–127°C (395–400 Pa) | - | 73 |

Formation of the 3,5-Dimethylphenylamino Propionamide Moiety

The phenylamino portion with 3,5-dimethyl substitution is typically introduced via amidation reactions involving:

- Substituted anilines (3,5-dimethylphenylamine),

- Propionyl derivatives or activated carboxylic acid intermediates.

Amidation is generally performed under controlled conditions using coupling agents or acid chlorides to ensure selective formation of the amide bond without side reactions.

Coupling of Thiazole and Phenylamino Propionamide Units

Amidation Reaction

The final step involves coupling the thiazolyl intermediate with the 3,5-dimethylphenylamino propionamide fragment. This is achieved by:

- Activating the carboxylic acid or propionyl group on the thiazole intermediate,

- Reacting with the amine group of the 3,5-dimethylphenylamine under mild heating,

- Using solvents such as dichloromethane or toluene,

- Employing catalysts or coupling agents like acryloyl chloride or carbodiimides to improve yield and selectivity.

This step is critical for obtaining the target compound with high purity and yield.

Alternative Synthetic Routes and Optimization

Thiazole Ring Construction via α-Halo Ketones and Thiourea

An alternative approach involves:

- Bromination of acetophenone derivatives to form α-bromoacetophenones,

- Reaction with thiourea in ethanol to yield 4-phenyl-2-aminothiazole derivatives,

- Subsequent amidation with propionyl derivatives.

This method allows for structural variation on the phenyl ring and thiazole substituents, enabling fine-tuning of the compound's properties.

Use of Potassium Thiocyanate and Primary Amines

Another synthetic route includes:

- Treating 2-bromoacetophenone with potassium thiocyanate,

- Reaction with primary amines to form intermediates,

- Acid hydrolysis to free carboxylic acids,

- Coupling with amines to form amides.

This method is useful for generating diverse amide derivatives with controlled substitution patterns.

Summary Table of Key Preparation Methods

| Method | Key Steps | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|---|

| Acidic reaction of 3-acetylpropyl alcohol with thiourea + diazotization | 3-acetylpropyl alcohol + thiourea → diazotization → reduction | Acidic solvent, NaNO2, NaH2PO2 | 78–100°C, low temp diazotization | Up to 73% | Mild, cost-effective |

| Bromination of acetophenones + thiourea reaction | α-bromoacetophenone + thiourea → thiazole derivative | CuBr2, ethanol | Reflux, room temp | Moderate | Allows phenyl substitution |

| Potassium thiocyanate + primary amines | 2-bromoacetophenone + KSCN + amines → intermediates → hydrolysis → amidation | Ethanol, acid hydrolysis | Room temp to reflux | Moderate | Versatile for amide derivatives |

| Amidation with acryloyl chloride or acid chlorides | Activated acid + amine coupling | DCM, toluene, catalysts | Mild heating | High | Critical for final coupling |

Research Findings and Practical Considerations

- The preparation of the thiazole ring is often the rate-limiting step; optimizing temperature and pH is crucial for maximizing yield.

- Use of mild oxidizing and reducing agents during diazotization and reduction steps prevents decomposition of sensitive intermediates.

- Bromination steps can lead to side products; careful control of reagent stoichiometry and reaction time is necessary to minimize bisubstitution.

- Amidation reactions benefit from the use of coupling agents and controlled solvent environments to improve selectivity and yield.

- Industrial scale synthesis may employ continuous flow reactors and high-throughput screening to optimize reaction parameters and scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the phenylamino group, leading to the formation of quinone derivatives.

Reduction: Reduction reactions can target the amide bond, potentially converting it to an amine.

Substitution: The thiazole ring can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., AlCl3).

Major Products

Oxidation: Quinone derivatives.

Reduction: Amines.

Substitution: Various functionalized thiazole derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential as a pharmaceutical intermediate.

Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3,5-Dimethyl-phenylamino)-N-(4-methyl-thiazol-2-yl)-propionamide would depend on its specific application. For example, if it exhibits antimicrobial activity, it may target bacterial cell walls or interfere with protein synthesis. If it has anticancer properties, it may induce apoptosis or inhibit cell proliferation by targeting specific molecular pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The compound shares structural motifs with several propionamide derivatives and heterocyclic molecules. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Functional Implications

- Aromatic vs. Heterocyclic Substituents: The target compound’s 3,5-dimethylphenylamino group provides steric bulk and electron-donating methyl groups, which may enhance binding to hydrophobic pockets in proteins.

- Thiazole vs. Pyrimidine Moieties: The 4-methylthiazol-2-yl group in the target compound differs from the tetrahydro-pyrimidinyl groups in Impurity-A and Impurity-B ().

- Amide Linker Variations: The propionamide backbone in the target compound is shorter than the pentanoic acid chain in Impurity-B, which could influence metabolic degradation rates or transporter-mediated uptake.

Pharmacological Hypotheses

While direct activity data for the target compound are unavailable, structurally related molecules provide clues:

- GPCR Targeting: TAK375 and S20098 () are known GPCR modulators. The target compound’s thiazole and arylalkylamine groups may interact with similar targets, such as serotonin or melatonin receptors.

- Enzyme Inhibition : Impurity-A and Impurity-B () contain tetrahydro-pyrimidinyl groups, which are common in dihydrofolate reductase (DHFR) inhibitors. The target compound’s thiazole ring could mimic pyrimidine substrates, suggesting possible enzyme inhibitory activity .

Biological Activity

2-(3,5-Dimethyl-phenylamino)-N-(4-methyl-thiazol-2-yl)-propionamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its synthesis, biological activities, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves two main steps:

- Formation of the Thiazole Ring : This is achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

- Amidation Reaction : The thiazole derivative is then reacted with 3,5-dimethyl-aniline to form the amide bond. This reaction is usually facilitated by coupling agents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) along with a base like triethylamine.

Antimicrobial Activity

Research indicates that compounds containing thiazole moieties often exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA). A study demonstrated that thiazole derivatives with specific substitutions exhibited bactericidal activity comparable to vancomycin against MRSA and other strains .

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. The compound's structure suggests that it may interact with specific molecular targets involved in cancer proliferation. For example, compounds with similar structural features have been shown to inhibit cell proliferation and induce apoptosis in human cancer cell lines such as glioblastoma and melanoma .

The mechanism by which this compound exerts its biological effects likely involves:

- Disruption of Bacterial Cell Walls : If exhibiting antimicrobial properties, the compound may target bacterial cell walls or interfere with protein synthesis.

- Induction of Apoptosis : In cancer cells, it may induce apoptosis by interacting with pathways that regulate cell survival and death.

Table 1: Summary of Biological Activities

Notable Research Findings

- Anticancer Studies : A study focused on thiazole derivatives demonstrated significant cytotoxicity against various cancer cell lines. The presence of specific functional groups was crucial for enhancing activity .

- SAR Analysis : Structure–activity relationship (SAR) studies indicated that modifications in the phenyl ring and thiazole moiety could significantly affect biological activity. For instance, m,p-dimethyl substitution was found to be essential for cytotoxic activity against certain cancer cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.